Non‑Competitive Efflux‑Pump Inhibition Distinguishes Geranylamine from Geraniol and the Benchmark Inhibitor PAβN
In isogenic Enterobacter aerogenes strains (MDR clinical isolate vs. acrAB deletion mutant), geranylamine exhibited the same intrinsic antibacterial activity against both strains, proving it is not a substrate for the AcrAB‑TolC pump. By contrast, geraniol showed a higher MIC for the MDR strain, categorizing it as a pump substrate. When co‑administered with chloramphenicol, geranylamine decreased the chloramphenicol MIC to the same extent as the reference efflux‑pump inhibitor PAβN; however, because geranylamine is not a substrate, the inhibition is non‑competitive, while PAβN acts competitively [1].
| Evidence Dimension | Efflux‑pump substrate status and chloramphenicol MIC reduction |
|---|---|
| Target Compound Data | Geranylamine: same intrinsic MIC against MDR and acrAB‑deleted E. aerogenes; reduced chloramphenicol MIC to the same level as PAβN (reduction factor reported as statistically indistinguishable from PAβN in the original paper) |
| Comparator Or Baseline | Geraniol: higher MIC for MDR strain (substrate); PAβN: competitive inhibitor, same MIC reduction magnitude |
| Quantified Difference | Geranylamine is a non‑substrate, non‑competitive inhibitor vs. geraniol (substrate) and PAβN (competitive inhibitor); MIC reduction parity with PAβN but mechanistic divergence |
| Conditions | Enterobacter aerogenes isogenic pairs; chloramphenicol MIC assay; PAβN used as reference inhibitor |
Why This Matters
Procurement of geranylamine as a non‑competitive, non‑substrate efflux‑pump inhibitor enables antibiotic‑adjuvant strategies that avoid competitive displacement by high‑affinity pump substrates, a mechanistic advantage over geraniol and PAβN.
- [1] Lieutaud A, Guinoiseau E, Bolla JM, et al. Inhibitors of Antibiotic Efflux by AcrAB-TolC in Enterobacter aerogenes. Anti-Infective Agents. 2013;11(2):102-111. View Source
